Styrene-alpha,beta,beta-D3
Overview
Description
Styrene-alpha,beta,beta-D3, also known as 1,2,2-trideuterioethenylbenzene, is a useful isotopically labeled research compound . It has a linear formula of C6H5CD=CD2 . The molecular weight is 107.17 g/mol .
Molecular Structure Analysis
The molecular formula of this compound is C8H8 . The InChI representation isInChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D2,2D
. The Canonical SMILES representation is C=CC1=CC=CC=C1
. Physical and Chemical Properties Analysis
This compound is a liquid that contains hydroquinone as a stabilizer . It has a refractive index of n20/D 1.546 (lit.) . The boiling point is 145-146 °C (lit.) . The density is 0.935 g/mL at 25 °C (lit.) .Scientific Research Applications
Polymerization Kinetics and Hazard Evaluation
Research indicates that styrene and its derivatives, including alpha-methylstyrene (AMS) and trans-beta-methylstyrene (TBMS), are significant in understanding polymerization kinetics and potential exothermic hazards. Lin, Chen, and Shu (2009) conducted a calorimetric evaluation to compare the thermal kinetics of styrene polymerization. Their findings suggest that AMS and TBMS exhibit notable exothermic hazards, particularly at elevated temperatures, which are crucial for enhancing safety in industrial applications Lin, Chen, & Shu, 2009.
Inclusion Complex Formation
The formation of inclusion complexes of styrene and alpha-methyl-styrene with beta-cyclodextrin has been studied by Cao et al. (2004) through NMR titration, X-ray diffraction, and other techniques. Their research shows that alpha-methyl-styrene forms more stable complexes with beta-cyclodextrin than styrene, indicating potential applications in material science and drug delivery systems due to the enhanced interaction Cao et al., 2004.
Catalysis and Polymerization
Gibson et al. (2002) identified four-coordinate iron(II) complexes as efficient catalysts for the atom transfer radical polymerization of styrene. These catalysts enable well-controlled polymerization processes, highlighting their significance in producing polymers with desired properties and advancing materials science Gibson et al., 2002.
DNA Interaction Studies
Koskinen et al. (2001) explored the kinetics of formation of styrene oxide adducts in double-stranded DNA, offering insights into the potential carcinogenicity of styrene through its interaction with DNA. Such studies are vital for understanding the biological impacts of styrene exposure and guiding regulatory policies and safety standards Koskinen et al., 2001.
Advanced Materials and Catalysis
Avasthi et al. (2021) discussed the single-step production of styrene from benzene and ethylene over a palladium-anchored graphitic carbon nitride catalyst. Their research provides a novel approach to styrene production, which is more efficient and environmentally friendly compared to traditional methods, showcasing the potential for innovation in industrial chemistry Avasthi et al., 2021.
Safety and Hazards
Styrene-alpha,beta,beta-D3 is classified as a flammable liquid (Category 3), and it may be harmful if inhaled (Acute toxicity, Inhalation, Category 4). It can cause skin irritation (Category 2), serious eye irritation (Category 2), and damage to organs through prolonged or repeated exposure (STOT RE 1). It is also suspected of damaging fertility or the unborn child (Repr. 2) .
Mechanism of Action
Target of Action
Styrene-alpha,beta,beta-D3 is a derivative of styrene, which is a widely used industrial chemical. It’s known that styrene and its derivatives can interact with various biological molecules due to their chemical structure and reactivity .
Mode of Action
It’s known that styrene and its derivatives can undergo various chemical reactions, including oxidation and polymerization . These reactions can lead to the formation of different products, which can interact with biological molecules and potentially affect their function .
Biochemical Pathways
Styrene and its derivatives, including this compound, can be metabolized by various microorganisms through different biochemical pathways . One of the main pathways is the side-chain oxygenation, which involves several enzymes including styrene monooxygenase, styrene oxide isomerase, and phenylacetaldehyde dehydrogenase . This pathway leads to the formation of various valuable compounds .
Pharmacokinetics
It’s known that styrene and its derivatives have a high volatility and susceptibility to photooxidation, which can affect their bioavailability .
Result of Action
It’s known that styrene and its derivatives can cause various toxic effects, including irritation, respiratory toxicity, and potential carcinogenicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its volatility and susceptibility to photooxidation can affect its stability and efficacy . Furthermore, the presence of other chemicals can affect its reactivity and the products formed during its metabolism .
Biochemical Analysis
Biochemical Properties
Styrene-alpha,beta,beta-D3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1,2,2-trideuterioethenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D2,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBRXRYQALVLMV-FUDHJZNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C1=CC=CC=C1)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445906 | |
Record name | (~2~H_3_)Ethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3814-93-5 | |
Record name | (~2~H_3_)Ethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Styrene-a, �Ÿ, �Ÿ-d3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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